3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Medicinal Chemistry Drug Design Physicochemical Profiling

3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034481-86-0) is a fully synthetic, small-molecule pyrrolidine-pyridazine ether featuring a 2-ethoxybenzoyl substituent on the pyrrolidine nitrogen and a 6-methyl group on the pyridazine ring. The compound belongs to a broader class of heterocyclic scaffolds that have been patented as high-potential NK-3 receptor antagonists.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034481-86-0
Cat. No. B2940750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
CAS2034481-86-0
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NN=C(C=C3)C
InChIInChI=1S/C18H21N3O3/c1-3-23-16-7-5-4-6-15(16)18(22)21-11-10-14(12-21)24-17-9-8-13(2)19-20-17/h4-9,14H,3,10-12H2,1-2H3
InChIKeyBJALKGWIKOXMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034481-86-0) – A Structurally Differentiated Pyrrolidine-Pyridazine Ether for Focused Lead Optimisation


3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034481-86-0) is a fully synthetic, small-molecule pyrrolidine-pyridazine ether featuring a 2-ethoxybenzoyl substituent on the pyrrolidine nitrogen and a 6-methyl group on the pyridazine ring. The compound belongs to a broader class of heterocyclic scaffolds that have been patented as high-potential NK-3 receptor antagonists . Its bifunctional architecture – a hydrogen-bond-accepting pyridazine ether linked to a lipophilic, electron-rich 2-ethoxybenzoyl moiety – distinguishes it structurally from commonly explored halo- or alkoxy-phenyl analogs and makes it a compelling tool for structure-activity relationship (SAR) studies.

Why a Generic Pyrrolidine-Pyridazine Cannot Substitute for 3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine in Critical Experiments


Within the pyrrolidine-pyridazine chemotype, the nature and position of the N-benzoyl substituent profoundly modulate receptor affinity, selectivity, and pharmacokinetic behaviour. Patent SAR data demonstrate that even subtle alterations – such as replacing a 2-ethoxy group with a 3-fluoro-4-methyl or 3-methoxy substituent – can re-direct target engagement from NK-3 antagonism to off-target activities or abolish activity entirely . Consequently, a researcher requiring the precise electronic and steric signature of the 2-ethoxybenzoyl moiety cannot interchangeably use a commercially available analog and expect to reproduce biological results; only the specified compound preserves the unique pharmacophore geometry needed for the intended interaction fingerprint.

Quantitative Differentiation Evidence for 3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine vs. Its Closest In-Class Analog


Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiate the 2-Ethoxybenzoyl Compound from the 3-Fluoro-4-methyl Analog

The 2-ethoxybenzoyl derivative (target compound) is predicted to possess a modestly higher lipophilicity and an increased topological polar surface area compared to its closest commercially available analog, 3-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-99-9). The analog's computed XLogP3 is 2.4 and TPSA is 55.3 Ų . Introduction of the electron-donating ethoxy group in the ortho position, replacing the electron-withdrawing 3-fluoro-4-methyl substitution, is expected to raise XLogP3 by approximately 0.3–0.5 log units and increase TPSA by 2–4 Ų. These differences, though modest, can shift ligand efficiency metrics, membrane permeability profiles, and off-target promiscuity risk in cell-based assays.

Medicinal Chemistry Drug Design Physicochemical Profiling

Patented NK-3 Receptor Antagonist Scaffold Coverage Provides Class-Level Target Rationale

The generic structure encompassing 3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is explicitly claimed in a patent describing pyrrolidine derivatives as high-potential NK-3 receptor antagonists intended for depression, pain, psychosis, Parkinson's disease, schizophrenia, and ADHD . Within the Markush formula, the pyrrolidine nitrogen is substituted with a benzoyl group that may bear lower alkoxy substituents, directly covering the 2-ethoxybenzoyl motif. While the specific compound is not exemplified with quantitative IC₅₀ or Ki values in the patent, its inclusion within the claimed chemical space establishes a plausible NK-3-targeted mechanism.

Neuroscience NK-3 Receptor Pain Schizophrenia

Ortho-Ethoxy Substituent Confers Distinct Conformational and Electronic Properties Relative to para-Alkoxy or meta-Halo Isosteres

The ortho-ethoxy group on the benzoyl ring introduces a restricted rotation around the aryl–carbonyl bond due to steric clash with the carbonyl oxygen, resulting in a preferred conformation that orients the ethoxy oxygen toward the pyrrolidine ring. This contrasts with para-alkoxy analogs (e.g., 4-ethoxybenzoyl derivatives) where free rotation is largely unhindered, and with meta-halo analogs (e.g., 3-fluoro-4-methyl) where the electronic effect is predominantly inductive/withdrawing . Quantum mechanical torsion scans on related benzamides indicate an energy barrier increase of ~2–3 kcal/mol for ortho-alkoxy vs. para-alkoxy conformers, effectively pre-organizing the ligand for a specific receptor binding mode.

Conformational Analysis Electronic Effects Ligand Design

High-Impact Application Scenarios for 3-{[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine Based on Evidence-Supported Differentiation


NK-3 Receptor Antagonist Lead Optimisation SAR Probe

Given the patent-based class assignment to NK-3 receptor antagonism , this compound serves as a strategic probe for exploring the SAR around the benzoyl binding pocket. The unique 2-ethoxy substitution offers a distinct electronic and steric profile compared to the more common 3-fluoro-4-methyl isostere, enabling medicinal chemists to map the tolerance for ortho-alkoxy groups and potentially identify derivatives with improved subtype selectivity or reduced off-target activity.

Physicochemical Property Benchmarking in CNS Drug Discovery

The predicted lipophilicity (XLogP3 ≈ 2.7–2.9) and TPSA (≈57–59 Ų) place the compound near the upper boundary of the CNS MPO desirability space . Researchers can use the compound as a calibration standard to assess how incremental increases in logP and TPSA, driven by the ortho-ethoxy motif, affect blood-brain barrier penetration, P-glycoprotein efflux, and metabolic stability in comparative in vitro assays against the 3-fluoro-4-methyl analog.

Conformational Restriction Tool for Biophysical Binding Studies

The ortho-ethoxybenzoyl group imposes a conformational bias that can be exploited in biophysical assays (SPR, ITC, X-ray crystallography) to evaluate the entropic contribution of ligand pre-organization to binding thermodynamics. When compared with freely rotating para-alkoxy or meta-halo analogs, the compound allows experimental deconvolution of enthalpy-entropy compensation effects, guiding rational design decisions.

Fragment-Based and Combinatorial Chemistry Library Design

As a scaffold that simultaneously presents a hydrogen-bond-accepting pyridazine, a flexible pyrrolidine linker, and a conformationally constrained ortho-ethoxybenzoyl cap, the compound is an ideal starting point for fragment growing or library enumeration strategies aimed at NK-3 or related neuropeptide receptors, where diversification of the benzoyl position is a key synthetic vector.

Quote Request

Request a Quote for 3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.